

Application of trifluoromethylpyridines in agrochemical synthesis

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Compound of Interest

Compound Name: 2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethanol

Cat. No.: B1608282

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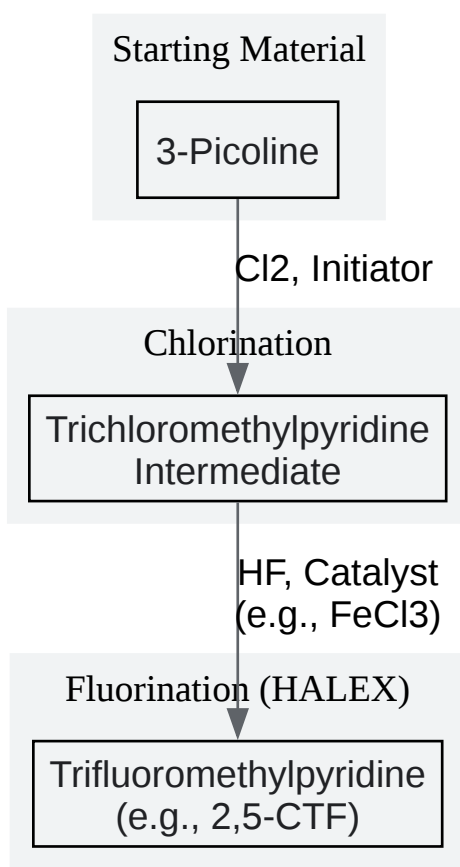
Part 1: Synthesis of Key Trifluoromethylpyridine Intermediates

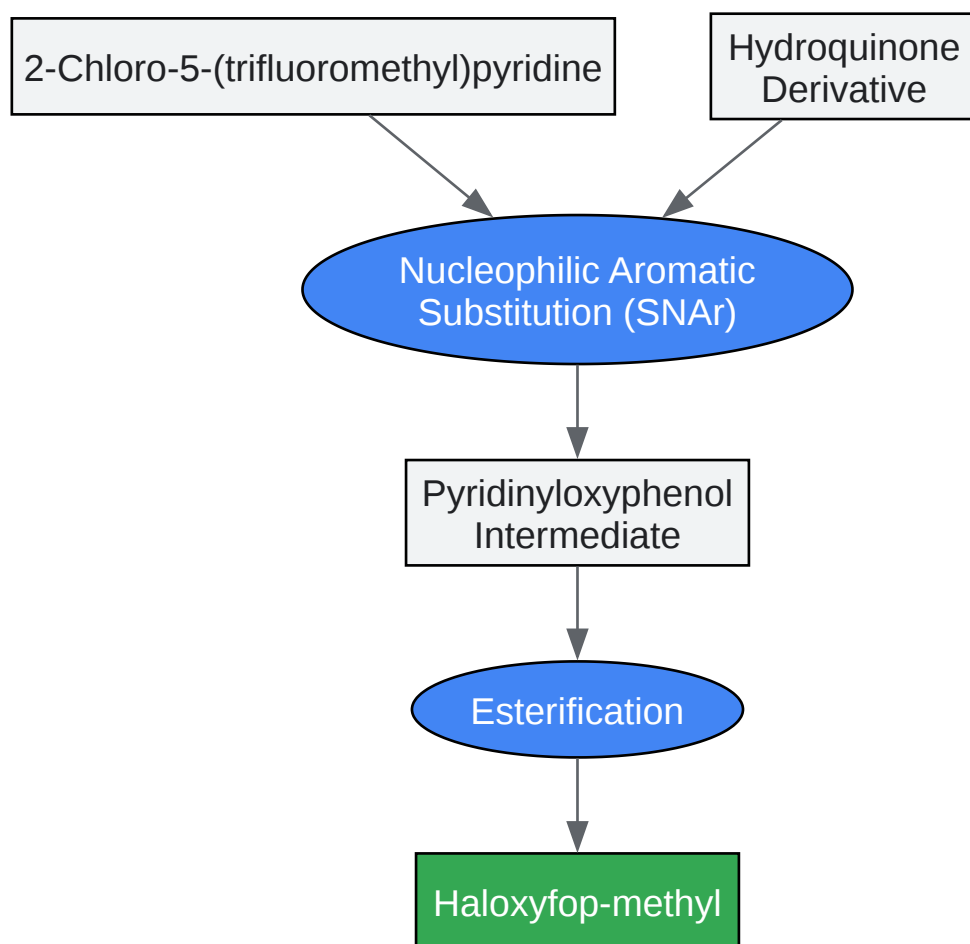
The industrial production of TFMP-containing agrochemicals relies on the efficient synthesis of key chlorinated trifluoromethylpyridine building blocks. The most common starting material is 3-picoline (3-methylpyridine), which is converted to intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).^[7]^[8]

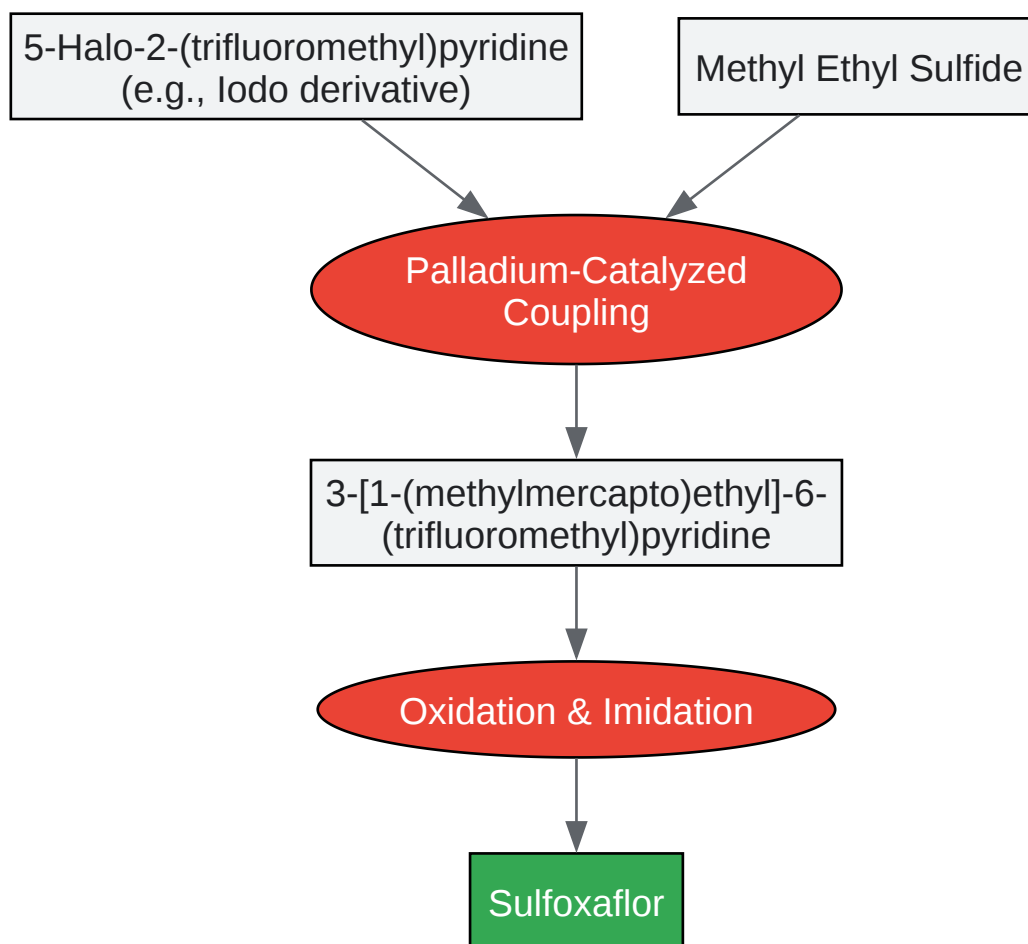
The general strategy involves two main transformations: free-radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction where chlorine is displaced by fluorine using hydrogen fluoride (HF).^[7]^[8]

General Industrial Synthetic Pathway

The transformation from picoline to the desired trifluoromethylpyridine can be achieved through various methods, including liquid-phase or vapor-phase reactions, and stepwise or simultaneous chlorination/fluorination processes.^[7]^[8] The vapor-phase reaction over a transition metal catalyst is often advantageous as it can provide the key intermediate, 2,5-CTF, in a single step.^[7]







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